1-[(4-chlorophenyl)carbonyl]-N-cyclohexyl-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide
Description
1-(4-CHLOROBENZOYL)-N~1A~-CYCLOHEXYL-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is a complex organic compound that belongs to the class of chromenes Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring
Properties
Molecular Formula |
C26H26ClNO4 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-N-cyclohexyl-1-ethyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide |
InChI |
InChI=1S/C26H26ClNO4/c1-2-25(22(29)16-12-14-17(27)15-13-16)21-19-10-6-7-11-20(19)32-24(31)26(21,25)23(30)28-18-8-4-3-5-9-18/h6-7,10-15,18,21H,2-5,8-9H2,1H3,(H,28,30) |
InChI Key |
LBTBSRAMPLSCLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)NC4CCCCC4)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-CHLOROBENZOYL)-N~1A~-CYCLOHEXYL-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the use of microwave-assisted synthesis, which allows for the efficient preparation of chromene derivatives in a one-pot reaction . This method typically involves the reaction of ortho-quinone methides with dicarbonyl compounds in the presence of a chiral Ni(II) complex and p-toluenesulfonic acid (p-TSOH) as a catalyst . The reaction conditions are optimized to achieve high yields and enantioselectivity.
Chemical Reactions Analysis
1-(4-CHLOROBENZOYL)-N~1A~-CYCLOHEXYL-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has shown potential in several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anti-inflammatory and anticancer properties . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of novel drugs .
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZOYL)-N~1A~-CYCLOHEXYL-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it may interact with DNA and proteins, leading to its anticancer effects .
Comparison with Similar Compounds
1-(4-CHLOROBENZOYL)-N~1A~-CYCLOHEXYL-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE can be compared with other similar compounds such as 4H-chromenes and benzopyrans. These compounds share a similar chromene core structure but differ in their substituents and functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
